Ethyl 3-amino-2-nitrobenzoate
Overview
Description
Ethyl 3-amino-2-nitrobenzoate is a chemical compound with potential applications in various fields of chemistry. It is related to other nitrobenzene derivatives and amino-benzoates which have been extensively studied for their unique chemical properties and potential applications.
Synthesis Analysis
The synthesis of compounds similar to Ethyl 3-amino-2-nitrobenzoate often involves complex reactions. For instance, the synthesis of 1,3-Bis(ethylamino)-2-nitrobenzene and related compounds involves heating in the presence of anhydrous potassium carbonate in dimethylacetamide, leading to cyclization and formation of substituted benzimidazoles (Walczak, Yonkey, Squattrito, Mohanty, & Kirschbaum, 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category, like Ethyl 4-butylamino-3-nitrobenzoate, shows intramolecular N-H...O hydrogen bonds, forming an S(6) ring motif and stabilizing the structure through intermolecular hydrogen bonds (Narendra Babu, Saad Abdul Rahim, Hamid, Balasubramani, & Fun, 2009).
Chemical Reactions and Properties
Compounds like Ethyl 3-amino-2-nitrobenzoate exhibit interesting chemical behaviors. For example, the cyclopropanation of methylenecyclobutanes using ethyl nitrodiazoacetate demonstrates the versatile chemical reactions these compounds can undergo (Yashin, Averina, Gerdov, Kuznetsova, & Zefirov, 2003).
Physical Properties Analysis
The physical properties of Ethyl 3-amino-2-nitrobenzoate-related compounds, such as ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate, are influenced by molecular conformations and solvent interactions. Studies have used spectroscopic techniques and electrochemical measurements for analysis (Józefowicz, Aleksiejew, Heldt, Bajorek, Pa̧czkowski, & Heldt, 2007).
Chemical Properties Analysis
Ethyl 3-amino-2-nitrobenzoate and similar compounds demonstrate varied chemical properties. The influence of the nitro-group on side-chain reactivity in ethyl nitrobenzoates highlights the unique chemical properties these compounds possess, particularly in reactions like alkaline hydrolysis (Iskander, Tewfik, & Wasif, 1966).
Scientific Research Applications
Synthesis Technologies :
- Ethyl 3-amino-2-nitrobenzoate is used in the synthesis of various pharmaceutical intermediates. An optimized synthesis method using hydrazine hydrate reduction demonstrates stable, high-yield production suitable for industrial applications (Fang Qiao-yun, 2012).
Pharmaceutical Applications :
- This compound plays a role in synthesizing intermediates for antihypertensive drugs like candesartan cilexetil (Yao Jun-hua, 2007).
- Its derivatives, such as benzocaine (ethyl p-aminobenzoate), are widely used in the pharmaceutical industry as local anesthetics (A. D. S. França, Raquel A. C. Leão, R. D. de Souza, 2020).
Chemical Reactions and Properties :
- Research has focused on understanding the chemical reactions involving Ethyl 3-amino-2-nitrobenzoate, such as cleavage reactions, which are important for synthesizing various compounds (J. Gómez-Vidal, M. T. Forrester, R. Silverman, 2001).
- It's also utilized in synthesizing novel compounds with potential anti-cancer activities (L.-Z. Liu, Keyu Peng, F.-R. Yue, X.-H. Li, Lei Zhang, 2019).
Material Science and Analytical Chemistry :
- Ethyl 3-amino-2-nitrobenzoate derivatives have been explored for their nonlinear optical properties, which could have applications in material science (Y. Yan, 2003).
- The compound is also involved in electrochemical studies for the synthesis of various amines (L. V. Mikhal’chenko, M. Leonova, Yu. V. Romanova, B. Ugrak, V. P. Gultyai, 2007).
Inhibition Studies :
- Studies have been conducted to understand how derivatives of Ethyl 3-amino-2-nitrobenzoate, such as benzocaine, influence the growth of microorganisms and the production of toxins (J. Chipley, N. Uraih, 1980).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-amino-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNYIIHVEXLJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592737 | |
Record name | Ethyl 3-amino-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-2-nitrobenzoate | |
CAS RN |
193014-01-6 | |
Record name | Ethyl 3-amino-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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